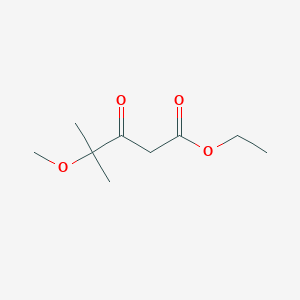

Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Description

General Overview of β-Keto Esters in Synthetic Organic Chemistry

β-Keto esters are a class of organic compounds characterized by the presence of a ketone functional group at the β-position (the second carbon away) relative to an ester group. fiveable.me This unique structural arrangement imparts a versatile reactivity that makes them invaluable intermediates and building blocks in synthetic organic chemistry. fiveable.meresearchgate.net They are considered essential synthons, possessing both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites. researchgate.netresearchgate.net

The key to their utility lies in the acidity of the protons on the α-carbon, which is situated between the two carbonyl groups. In the presence of a base, this proton can be readily removed to form a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular skeletons. fiveable.mefiveable.me

Common and significant reactions involving β-keto esters include:

Claisen Condensation: A condensation reaction between two esters (or an ester and a ketone) in the presence of a strong base to form a β-keto ester. fiveable.meresearchgate.net Intramolecular Claisen condensations, known as Dieckmann condensations, are used to form cyclic β-keto esters. researchgate.net

Alkylation: The enolate formed from a β-keto ester can be alkylated by reacting it with an alkyl halide, allowing for the introduction of various alkyl groups at the α-position. fiveable.me

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which, being a β-keto acid, readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone. This sequence is a common method for the synthesis of ketones. nih.gov

Due to this versatile reactivity, β-keto esters are crucial intermediates in the synthesis of a diverse range of complex molecules, including natural products like paclitaxel (B517696) and podophyllotoxin, as well as various pharmaceuticals and agrochemicals. researchgate.netrsc.org

Structural Characteristics and Chemical Importance of Ethyl 4-methoxy-4-methyl-3-oxopentanoate within the β-Keto Ester Class

This compound is a specific member of the β-keto ester class. Its structure features a five-carbon pentanoate chain with an ethyl ester at one end. A ketone (oxo) group is located at the C-3 position, defining it as a β-keto ester. Crucially, the C-4 position (the α-carbon relative to the ketone) is substituted with both a methyl group and a methoxy (B1213986) group.

This substitution pattern is of significant chemical importance. Unlike simpler β-keto esters like ethyl acetoacetate, this compound does not have any acidic protons on the C-4 carbon. The protons on the C-2 carbon, situated between the ester and ketone carbonyl groups, are the most acidic and are the site for enolate formation. This structural feature provides regiochemical control in reactions, as nucleophilic attack will exclusively originate from the C-2 position. The presence of a quaternary, oxygen-substituted center at C-4 makes this compound a specialized building block for creating sterically hindered and functionalized molecular targets.

The chemical importance of this compound lies in its role as a precursor for molecules that require this specific substitution pattern, which can be challenging to construct through other synthetic routes.

Below is a table detailing the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1517876-44-6 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CC(=O)C(C)(C)OC |

| InChIKey | Not readily available in public databases. |

Synthetic Methodologies for this compound and Related β-Keto Esters

The synthesis of β-keto esters is a cornerstone of organic chemistry, providing critical intermediates for the construction of a wide array of more complex molecules. These compounds feature a ketone and an ester functional group separated by a methylene (B1212753) unit, a motif that allows for diverse chemical transformations. This article explores various synthetic strategies for preparing β-keto esters, with a focus on methodologies applicable to the synthesis of this compound and its structural analogs.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-4-methyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(11)6-7(10)9(2,3)12-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSBGTCSZBMEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of β Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of β-Keto Esters (exemplified for related compounds)

Proton NMR (¹H NMR) provides information on the different chemical environments of hydrogen atoms in a molecule. For Ethyl 4-methoxy-4-methyl-3-oxopentanoate, the spectrum is predicted to show several distinct signals corresponding to each non-equivalent proton group.

The ethyl ester moiety characteristically produces a triplet and a quartet. docbrown.info The terminal methyl (CH₃) protons are split by the adjacent methylene (B1212753) (CH₂) protons, resulting in a triplet, while the methylene protons are split by the methyl protons into a quartet. youtube.com Protons on a carbon adjacent to an ester's oxygen typically resonate in the range of δ 3.7-4.1 ppm. orgchemboulder.com

The active methylene protons (C2-H₂), situated between the two carbonyl groups, are expected to appear as a singlet due to the absence of adjacent protons. The methoxy (B1213986) group (O-CH₃) and the two methyl groups attached to the quaternary carbon (C4) are also expected to produce singlets. Methoxy group protons typically appear as a singlet between δ 2.4 and 4.4 ppm. acdlabs.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl (-O-CH₂-CH₃ ) | ~ 1.2 | Triplet (t) | 3H |

| Ethyl (-O-CH₂ -CH₃) | ~ 4.2 | Quartet (q) | 2H |

| Methylene (-CO-CH₂ -CO-) | ~ 3.6 | Singlet (s) | 2H |

| Methoxy (-OCH₃ ) | ~ 3.2 | Singlet (s) | 3H |

| C4-Methyl (-C(CH₃ )(OCH₃)CH₃) | ~ 1.4 | Singlet (s) | 3H |

| C5-Methyl (-C(CH₃)(OCH₃)CH₃ ) | ~ 1.4 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation (exemplified for related compounds)

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, providing a direct count of the different carbon environments.

For this compound, nine distinct signals are expected. The two carbonyl carbons are the most deshielded, appearing furthest downfield. Ketone carbonyls typically resonate in the δ 205-220 ppm range, while ester carbonyls appear between δ 170-185 ppm. libretexts.org The carbon atom of a methoxy group generally appears between 46 and 69 ppm. acdlabs.com Carbons attached to an oxygen atom, such as the methylene of the ethyl group and the quaternary C4 carbon, are also shifted downfield compared to simple alkanes. libretexts.orglibretexts.org Quaternary carbons often show weaker signals in ¹³C NMR spectra. oregonstate.eduhw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-C H₃) | ~ 14 |

| Ethyl (-O-C H₂-CH₃) | ~ 61 |

| Methylene (-CO-C H₂-CO-) | ~ 50 |

| Methoxy (-OC H₃) | ~ 51 |

| C4-Methyl (-C (CH₃)(OCH₃)CH₃) | ~ 25 |

| C5-Methyl (-C(CH₃)(OCH₃)C H₃) | ~ 25 |

| C4 (Quaternary) | ~ 85 |

| C1 (Ester C =O) | ~ 168 |

| C3 (Keto C =O) | ~ 205 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming the presence of the ethyl fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum (e.g., the singlet at ~3.6 ppm to the methylene carbon at ~50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for connecting different parts of the molecule. For the target compound, HMBC would show a correlation from the methylene protons (~3.6 ppm) to both the ester carbonyl carbon (~168 ppm) and the keto carbonyl carbon (~205 ppm), unequivocally establishing the β-dicarbonyl system. It would also show correlations from the methyl and methoxy protons to the quaternary carbon (C4), confirming the substitution at that position.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination (exemplified for related compounds)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecule, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. researchgate.netnih.gov

For this compound, the molecular formula is C₉H₁₆O₄. The calculated monoisotopic mass is 188.10486 Da. An HRMS analysis would be expected to yield a measured mass that matches this value very closely, thereby confirming the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis (exemplified for related compounds)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. uni-saarland.denih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺·) and various fragment ions. The fragmentation patterns of β-keto esters are often dominated by cleavages alpha to the carbonyl groups. researchgate.netlibretexts.org

For this compound (MW = 188.22 g/mol ), the molecular ion peak at m/z 188 would be expected. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups and the quaternary center. The loss of stable neutral fragments is a common process. miamioh.edu

Table 3: Predicted EI-MS Fragments for this compound

| m/z | Proposed Fragment | Identity of Lost Neutral |

| 173 | [M - CH₃]⁺ | ·CH₃ radical |

| 157 | [M - OCH₃]⁺ | ·OCH₃ radical |

| 143 | [M - OCH₂CH₃]⁺ | ·OCH₂CH₃ radical |

| 101 | [CH₃C(OCH₃)CH₃CO]⁺ | ·CH₂COOCH₂CH₃ radical |

| 87 | [CH₂COOCH₂CH₃]⁺ | ·COCH(OCH₃)(CH₃)₂ radical |

| 73 | [C(CH₃)₂(OCH₃)]⁺ | ·COCH₂COOCH₂CH₃ radical |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of organic compounds by probing the vibrations of their chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by the distinct absorption bands of its ketone, ester, and ether functionalities.

The presence of two carbonyl groups—a ketone and an ester—is a defining feature of β-keto esters. The exact position of the carbonyl (C=O) stretching vibration in the IR spectrum is sensitive to the electronic environment. libretexts.org Generally, the C=O absorption is sharp and intense, appearing in the 1670 to 1780 cm⁻¹ range. libretexts.org For saturated, open-chain ketones, this peak is typically observed around 1715 cm⁻¹. libretexts.orglibretexts.org Saturated esters exhibit a C=O absorbance at a slightly higher frequency, generally between 1735 and 1750 cm⁻¹. libretexts.orgorgchemboulder.com

In addition to the carbonyl stretch, esters are characterized by two strong C-O stretching bands in the fingerprint region, between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com The FTIR spectrum of this compound is therefore expected to show a combination of these characteristic peaks. A study on the structurally similar compound 4-methoxy-4-methyl-2-pentanone (B89442) provides further insight into the expected vibrational modes. researchgate.net The alkane-like C-H bonds in the ethyl and methyl groups will also produce strong absorption bands in the 2850 to 2960 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Alkane | C-H Stretch | 2850 - 2960 | pressbooks.pub |

| Ester | C=O Stretch | 1735 - 1750 | libretexts.orgorgchemboulder.com |

| Ketone | C=O Stretch | ~1715 | libretexts.orglibretexts.org |

| Ester/Ether | C-O Stretch | 1000 - 1300 | orgchemboulder.comspectroscopyonline.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of compounds, monitoring the progress of chemical reactions, and isolating desired products.

Gas Chromatography (GC and GC×GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like β-keto esters. researchgate.net In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. The technique has proven capable of separating the keto and enol tautomers of some β-keto esters. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced form of GC that offers significantly enhanced resolution and peak capacity. researchgate.net This technique uses two different columns separated by a modulator, allowing for a much more detailed separation of complex samples. chemistry-matters.com GC×GC is a powerful tool for generating a comprehensive chemical fingerprint of a sample, making it invaluable for the detailed characterization of volatile organic compounds (VOCs) in various matrices. chemistry-matters.comives-openscience.eunih.gov This level of detail can reveal minor impurities or side products that might be missed with conventional one-dimensional GC.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. It is particularly useful for monitoring the progress of organic syntheses and for assessing the purity of the resulting products. acs.org

The analysis of β-keto esters by standard reversed-phase (RP) HPLC can be challenging due to the presence of keto-enol tautomerism, which often results in poor peak shapes. chromforum.org To overcome this, several strategies can be employed, such as increasing the column temperature to accelerate the interconversion between tautomers, using an acidic mobile phase, or utilizing specialized mixed-mode columns that provide alternative separation mechanisms. chromforum.org For related ketone compounds, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) followed by HPLC analysis is a well-established method for quantification. researchgate.net In the synthesis of chiral β-keto esters, chiral stationary phase HPLC is used to separate and quantify the enantiomers produced. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures than traditional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. lcms.czchromforum.org

UPLC is highly effective for the analysis of organic compounds and is frequently used for reaction monitoring and purity determination. acs.orgwaters.comacs.org For instance, UPLC-MS/MS has been successfully applied to the dynamic analysis of organic acids and sugars in complex biological samples, demonstrating its power in resolving and quantifying structurally similar analytes. mdpi.com The speed of UPLC makes it particularly suitable for high-throughput screening and for monitoring fast-paced organic reactions, providing near real-time data on the consumption of reactants and the formation of products.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable in the organic synthesis laboratory for monitoring reaction progress. acs.orglibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation of components on the plate allows for a visual assessment of the reaction's status. rsc.org

By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the same plate, a chemist can observe the disappearance of the reactant spot and the appearance of the product spot over time. libretexts.org When the reactant spot is no longer visible, the reaction is typically considered complete. libretexts.org The relative polarity of the functional groups determines their mobility on the silica (B1680970) plate; for example, esters are generally less polar and thus have higher Retention Factor (Rf) values than more polar groups like alcohols or carboxylic acids. acs.org This straightforward method provides crucial information for optimizing reaction times and conditions. nih.govthieme.de

X-ray Crystallography for Solid-State Molecular Structure Determination (exemplified for pyrrole (B145914) derivatives synthesized from methyl 3-oxopentanoate)

For instance, the crystal structure of a synthesized pyrrole derivative reveals the planar nature of the pyrrole ring and the spatial orientation of its various substituents. nih.gov The experiment is typically carried out using an automated X-ray diffractometer with a CCD detector. nih.gov The resulting diffraction data is processed to solve and refine the crystal structure, often using software like ShelXT and ShelXL. nih.gov

Table 1: Representative Crystallographic Data for a Pyrrole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 20.876 (2) |

| b (Å) | 12.111 (1) |

| c (Å) | 6.288 (9) |

| V (ų) | 1589.7 (2) |

| Z | 8 |

Note: This data is exemplary for a pyrrole derivative and not for this compound. researchgate.netdntb.gov.ua

The detailed structural insights gained from X-ray crystallography are invaluable for understanding reaction mechanisms, structure-activity relationships, and for the rational design of new molecules with desired properties. scilit.comdntb.gov.ua

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a compound like Ethyl 4-methoxy-4-methyl-3-oxopentanoate, these calculations provide a microscopic view of its electronic behavior and energy landscape.

The electronic structure of this compound is characterized by the presence of two carbonyl groups (a ketone and an ester) and a methoxy (B1213986) group. Molecular Orbital (MO) theory is a powerful tool to describe the distribution and energy of electrons in the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

For a β-keto ester, the HOMO is typically associated with the enolate form, where electron density is high on the α-carbon and the oxygen atoms of the dicarbonyl moiety. The LUMO is generally a π* anti-bonding orbital localized on the carbonyl groups, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity.

Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the energies and shapes of these orbitals. Such calculations for this compound would reveal the specific atomic contributions to the frontier orbitals and help in predicting the sites of electrophilic and nucleophilic attack.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformer analysis is crucial for understanding the molecule's preferred three-dimensional shape, which in turn influences its physical properties and biological activity.

The rotational barriers around the C-C and C-O single bonds can be calculated using quantum chemical methods. By systematically rotating these bonds and calculating the energy of the resulting geometries, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For acyclic β-dicarbonyl compounds, the relative orientation of the two carbonyl groups is a key factor in determining conformational preferences. Intramolecular hydrogen bonding in the enol tautomer can also significantly stabilize certain conformations.

For this compound, the rotation around the C2-C3 and C3-C4 bonds, as well as the orientation of the ethyl and methoxy groups, would be the primary degrees of freedom to consider in a conformer analysis. The relative stabilities of the different conformers would be determined by their calculated energies, providing insight into the most likely shape of the molecule under given conditions.

Computational chemistry allows for the simulation of chemical reactions, providing detailed information about the reaction mechanism. For this compound, several reactions are of interest, such as enolate formation, alkylation at the α-carbon, and reactions involving the carbonyl groups.

By modeling the reaction pathway, the structures and energies of reactants, products, intermediates, and, most importantly, transition states can be calculated. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, the deprotonation of the α-carbon to form an enolate is a fundamental reaction for β-keto esters. Simulating this reaction would involve modeling the approach of a base, the abstraction of the proton, and the subsequent electronic rearrangement. The calculated activation energy would provide a quantitative measure of the acidity of the α-proton.

Molecular Descriptors for Reactivity and Interaction Prediction

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the behavior of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. TPSA is a good predictor of a drug's ability to permeate cell membranes.

For this compound, the TPSA is calculated based on the contributions of its oxygen atoms in the ester, ketone, and methoxy functional groups. A lower TPSA value generally indicates better membrane permeability.

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 52.6 Ų |

This value was predicted using computational software and may differ from experimental values.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (octanol), while a negative value indicates a preference for the aqueous phase (water).

The LogP for this compound can be estimated using computational algorithms that sum the contributions of its constituent fragments.

| Molecular Descriptor | Predicted Value |

| Octanol-Water Partition Coefficient (LogP) | 1.2 |

This value was predicted using computational software and may differ from experimental values.

Ligand Exchange Mechanisms in β-Keto Ester Metal Complexes (exemplified by titanium complexes of related ketoesters)

Ligand exchange reactions in metal complexes are fundamental processes in coordination chemistry, with mechanisms that can be broadly categorized as associative, dissociative, or interchange. dalalinstitute.comlibretexts.orglibretexts.org The specific pathway followed by a given complex, such as a titanium complex of a β-keto ester, is influenced by factors including the nature of the metal center, the steric and electronic properties of the ligands, and the reaction conditions. dalalinstitute.comlibretexts.orglibretexts.org

In an associative (A) mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with an increased coordination number. libretexts.org This is then followed by the departure of the original ligand. This mechanism is more common for complexes with lower coordination numbers or for those that are not sterically crowded. libretexts.org

Conversely, a dissociative (D) mechanism involves the initial departure of a ligand to form an intermediate with a reduced coordination number, which is subsequently attacked by the incoming ligand. dalalinstitute.com This pathway is often favored in sterically hindered complexes. dalalinstitute.com

The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without the formation of a distinct intermediate. libretexts.org This can be further classified as associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. libretexts.org

For octahedral titanium(IV) complexes, which are common for β-keto ester ligands, ligand exchange reactions often proceed through a dissociative or interchange mechanism. dalalinstitute.com The presence of bulky substituents on the β-keto ester ligand would likely favor a dissociative pathway due to increased steric hindrance around the titanium center. dalalinstitute.com

Computational Studies on Thermal Stability (exemplified by titanium complexes of 4,4-dimethyl-3-oxopentanoates)

Such studies typically involve the calculation of thermodynamic parameters, such as bond dissociation energies (BDEs) and reaction enthalpies, to identify the most likely initial steps in the thermal decomposition process. For a hypothetical titanium complex of a 4,4-dimethyl-3-oxopentanoate, a computational analysis would likely focus on the cleavage of the titanium-oxygen bonds, as well as the bonds within the ligand itself. The relative energies of different bond-breaking events can reveal the lowest energy decomposition pathway.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Methoxy 4 Methyl 3 Oxopentanoate

Nucleophilic and Electrophilic Reaction Potentials of the β-Keto Ester Moiety

The dual functionality of the β-keto ester moiety in Ethyl 4-methoxy-4-methyl-3-oxopentanoate endows it with both nucleophilic and electrophilic character. researchgate.net

Nucleophilic Potential : The α-protons (hydrogens on the carbon between the two carbonyl groups) are significantly acidic due to the electron-withdrawing effect of both the ketone and ester groups, which stabilize the resulting conjugate base (the enolate) through resonance. fiveable.mefiveable.me Treatment with a suitable base readily generates this enolate, which is a potent carbon nucleophile. This nucleophilicity is the basis for many crucial carbon-carbon bond-forming reactions. fiveable.me

Electrophilic Potential : The molecule possesses two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. These carbons are susceptible to attack by various nucleophiles. The ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl.

The nucleophilic enolate generated from this compound can readily participate in alkylation and acylation reactions. In these reactions, the enolate attacks an alkyl halide or an acyl halide (or other acylating agent), respectively, to form a new carbon-carbon bond at the α-position. fiveable.me

Alkylation : This reaction involves the substitution of an α-hydrogen with an alkyl group. It is a cornerstone of synthetic organic chemistry for building more complex carbon skeletons.

Acylation : This process introduces an acyl group at the α-carbon. The Friedel-Crafts acylation reaction provides a classic example of generating a stable acylium ion electrophile, which is then attacked by a nucleophile. masterorganicchemistry.com In the context of β-keto esters, C-acylation of the enolate with an acid chloride can produce β-diketones or, in this case, a more complex tri-carbonyl compound. organic-chemistry.org

β-Keto esters are key substrates in a variety of condensation reactions. These reactions typically involve the initial formation of an enolate or an enamine, which then acts as a nucleophile. libretexts.org

A prominent example is the Biginelli reaction, a one-pot, three-component condensation involving a β-keto ester, an aldehyde, and urea or thiourea. shd-pub.org.rsnih.gov This reaction is a powerful method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogs (thiones). researchgate.net For instance, the reaction of a β-keto ester like methyl 3-oxopentanoate with an aldehyde and thiourea, often under acidic catalysis, leads to the formation of dihydropyrimidinethiones. prepchem.commdpi.com The proposed mechanism involves the formation of an imine intermediate from the aldehyde and urea/thiourea, which is then attacked by the enol form of the β-keto ester, followed by cyclization and dehydration to yield the final heterocyclic product. researchgate.net

Cyclization and Heterocycle Formation Reactions

The versatile reactivity of β-keto esters makes them ideal starting materials for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

The reaction between β-keto esters and hydrazines is a classical and widely used method for the preparation of pyrazole derivatives. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via a condensation-cyclization sequence. Initially, the hydrazine reacts with the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by elimination of an alcohol (ethanol in the case of ethyl esters), yields the pyrazolone ring. beilstein-journals.orgnih.gov

For a compound like Ethyl 5-methoxy-3-oxopentanoate, reaction with a substituted or unsubstituted hydrazine would lead to the formation of a pyrazole derivative with substituents determined by the starting materials. This method is highly versatile, tolerating a wide range of substituents on both the β-keto ester and the hydrazine. nih.govclockss.orgresearchgate.net

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Key Steps | Product |

|---|

As mentioned in the Biginelli reaction (Section 5.2.2), β-keto esters are fundamental building blocks for pyrimidine rings. Another important method is the Pinner synthesis, which involves the condensation of a β-keto ester with an amidine. mdpi.comorganic-chemistry.org This reaction provides access to highly substituted pyrimidin-4-ols. acs.orgnih.govthieme-connect.com

A specific example involving a close analog, Ethyl 4-methyl-3-oxopentanoate, is documented in the patent literature for the synthesis of a dihydropyrimidine derivative, a precursor to pharmaceutical compounds. In this process, Ethyl 4-methyl-3-oxopentanoate is reacted with 4-fluorobenzaldehyde and guanidine hydrochloride in the presence of a base like sodium carbonate. googleapis.com The reaction proceeds via a multi-component condensation to yield ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate, demonstrating the direct application of this class of β-keto ester in constructing the pyrimidine core. googleapis.com

Pyrrole (B145914) Derivative Formation through Knorr-Type Reactions (exemplified for methyl 3-oxopentanoate)

The Knorr pyrrole synthesis is a prominent method for synthesizing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a β-keto ester or a similar compound containing an electron-withdrawing group alpha to a carbonyl. wikipedia.org The β-keto ester, such as methyl 3-oxopentanoate, serves as a key component in this reaction.

The general mechanism begins with the in situ preparation of the α-amino-ketone, as these compounds are prone to self-condensation. wikipedia.org This is often achieved by the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. The newly formed α-amino-ketone then reacts with the β-keto ester. The process involves the condensation between the amine of the α-amino-ketone and the ketone of the β-keto ester to form an imine. This is followed by tautomerization to an enamine, which then undergoes cyclization. The final steps involve the elimination of a water molecule and isomerization to yield the stable aromatic pyrrole ring. wikipedia.org

When methyl 3-oxopentanoate is used as the β-keto ester component, it dictates the substitution pattern on the resulting pyrrole ring. The reaction provides a direct route to highly functionalized pyrroles, which are significant structural motifs in many biologically active compounds and materials.

Indole Core Synthesis utilizing β-Keto Ester Intermediates (exemplified for a tert-butyl analog)

The indole nucleus is a cornerstone of many natural products and pharmaceuticals. One of the most classic methods for its synthesis is the Fischer indole synthesis, which traditionally involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov This methodology can be adapted to use β-keto esters as the carbonyl component, leading to the formation of indoles with an ester substituent.

For instance, a ketoester can react with phenylhydrazine to form a phenylhydrazone intermediate. Upon treatment with acid, this intermediate undergoes a -sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to yield the indole core. nih.gov The use of a tert-butyl β-keto ester analog in this reaction would result in a tert-butyl ester-substituted indole. The bulky tert-butyl group can offer unique steric and electronic properties to the final product and can be removed under specific acidic conditions if required. This pathway is instrumental in creating complex indole alkaloids. nih.gov

Cycloaddition Reactions in Complex Molecule Synthesis (e.g., aklavinone synthesis using methyl 3-oxopentanoate)

β-Keto esters are valuable precursors in cycloaddition reactions for the assembly of complex molecular architectures. A notable example is their use in the synthesis of aklavinone, the aglycone of the anthracycline antibiotic aclacinomycin A. ucla.edu

In a synthetic approach to aklavinone, methyl 3-oxopentanoate is used as a key building block. ucla.edu The strategy involves a cyclocondensation reaction between methyl 3-oxopentanoate and a methyl (arylmethyl)propiolate. This step is crucial for constructing a substituted 4-(naphthylmethyl)-6-ethylcoumalate. This coumalate intermediate is then subjected to a reverse electron demand [4+2] cycloaddition reaction with a ketene acetal. This cycloaddition effectively builds a bicyclic lactone, which serves as a masked precursor for the A ring of the aklavinone structure, with the C and D rings already attached. ucla.edu This example highlights how the reactivity of a relatively simple β-keto ester can be leveraged to construct complex polycyclic natural products.

Redox Chemistry of β-Keto Esters

The redox chemistry of β-keto esters is dictated by the presence of two reducible carbonyl groups (ketone and ester) and the potential for oxidative cleavage.

Oxidation Reactions Leading to Carboxylic Acids (general for β-keto esters)

Ketones are generally resistant to oxidation unless subjected to harsh conditions with strong oxidizing agents. libretexts.org In the case of β-keto esters, such powerful oxidation typically results in the cleavage of carbon-carbon bonds. The reaction breaks the bond between the carbonyl carbon and the α-carbon, leading to the formation of two separate carboxylic acid molecules after workup. libretexts.org This type of oxidative cleavage is often destructive and not commonly used unless the specific cleavage products are desired.

Reduction Reactions to Alcohols (general for β-keto esters)

The reduction of β-keto esters can yield different products depending on the reducing agent and reaction conditions. The two carbonyl groups offer sites for hydride attack.

Selective Reduction to β-Hydroxy Esters : The ketone functionality can be selectively reduced in the presence of the ester group using certain reducing agents, such as sodium borohydride or through biocatalytic methods. nih.govnih.gov This produces β-hydroxy esters, which are valuable chiral building blocks.

Selective Reduction to β-Keto-Alcohols : It is also possible to chemoselectively reduce the ester group while leaving the ketone intact. This can be achieved by first converting the β-keto ester to its potassium or lithium enolate, which is then treated with a reagent like aluminum hydride. This method yields β-keto-alcohols. jst.go.jp

Complete Reduction to Diols : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities. chemistrysteps.com This exhaustive reduction results in the formation of a 1,3-diol.

The ability to selectively reduce one carbonyl group over the other provides significant synthetic flexibility.

| Reducing Agent/Method | Primary Product | Selectivity |

|---|---|---|

| Sodium Borohydride / Biocatalysis | β-Hydroxy Ester | Ketone reduction |

| Enolate formation + Aluminum Hydride | β-Keto-Alcohol | Ester reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Diol | Non-selective (both reduced) |

Substitution Reactions Involving Ester and Ketone Functionalities (general for β-keto esters)

The most significant substitution reaction for β-keto esters occurs at the α-carbon, the carbon atom situated between the ketone and ester groups. The hydrogens attached to this carbon are particularly acidic due to the resonance stabilization of the resulting conjugate base (enolate) by both adjacent carbonyl groups.

This enhanced acidity allows for the easy deprotonation of the α-carbon by a suitable base, such as an alkoxide, to form a nucleophilic enolate ion. jove.com This enolate can then participate in nucleophilic substitution reactions, most commonly with alkyl halides in an S_N2 reaction, to form mono- or dialkylated β-keto esters. This alkylation is a powerful tool for carbon-carbon bond formation.

Following alkylation, the β-keto ester can undergo hydrolysis (saponification) of the ester group, followed by decarboxylation (loss of CO₂) upon heating, to yield a substituted ketone. pearson.com This entire sequence, known as the acetoacetic ester synthesis, provides a versatile method for preparing complex ketones. nih.gov

Applications of β Keto Esters in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates in Multi-Step Pathways

β-Keto esters, including compounds like Ethyl 4-methoxy-4-methyl-3-oxopentanoate, are highly valued in organic synthesis for their role as versatile building blocks. fiveable.menih.gov Their structure allows for both electrophilic and nucleophilic reactions, enabling the construction of complex molecular frameworks. researchgate.net They serve as key intermediates in numerous transformations, facilitating the creation of larger carbon skeletons. fiveable.me The reactivity of β-keto esters is central to various synthetic pathways, making them indispensable tools for chemists in academic and industrial research. nih.govgoogle.com They can be readily modified through a wide range of reactions, highlighting their adaptability in multi-step syntheses. nih.gov

Building Blocks for Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The structural features of β-keto esters make them ideal starting materials for the synthesis of a wide array of heterocyclic compounds, many of which form the core of important pharmaceutical agents.

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. β-Keto esters are key precursors in the synthesis of these derivatives. For instance, the reaction of a β-keto ester with hydrazine or its derivatives leads to the formation of the pyrazole ring system. This reaction is a fundamental method for constructing substituted pyrazoles, which are investigated for various medicinal applications, including their potential as anticancer agents. researchgate.net The versatility of this synthesis allows for the introduction of various substituents onto the pyrazole core, enabling the generation of libraries of compounds for drug discovery.

β-Keto esters are fundamental components in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs) and their derivatives. nih.govbeilstein-journals.orgunair.ac.id This acid-catalyzed condensation involves an aldehyde, a urea or thiourea, and a β-keto ester, such as ethyl acetoacetate. nih.govunair.ac.id The resulting dihydropyrimidine scaffold is present in numerous biologically active molecules. The reaction's simplicity and efficiency have made it a popular method for generating diverse libraries of compounds for pharmaceutical screening. beilstein-journals.orgunair.ac.id The process can be modified to produce a wide range of substituted pyrimidines and dihydropyrimidines by varying the starting components. nih.govacs.orgnih.gov

| Reactant | Role | Example |

|---|---|---|

| Aldehyde | Provides the C4 and substituent | Benzaldehyde |

| β-Keto Ester | Provides C5, C6, and ester group | Ethyl Acetoacetate |

| Urea/Thiourea | Provides N1, C2, and N3 | Urea |

β-Keto esters are also utilized in the synthesis of more complex heterocyclic systems, including the indole core, which is a privileged scaffold in medicinal chemistry. A key example is the synthesis of Alectinib, a tyrosine kinase inhibitor. In a patented synthetic route for Alectinib, an intermediate with a structure highly similar to a β-keto ester, specifically tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoic acid, is used. google.com This intermediate is crucial for constructing a part of the final indole structure of the drug. google.com This application demonstrates the role of β-keto ester analogs in the industrial synthesis of complex, life-saving pharmaceuticals.

Applications in Natural Product Total Synthesis and Analogue Preparation

The strategic use of β-keto esters extends to the challenging field of natural product total synthesis, where their reactivity is harnessed to construct intricate molecular architectures.

Preparation of 1,3-Polyol Arrays via Stereoselective Rearrangement (using methyl 4-methyl-3-oxopentanoate)

The stereoselective synthesis of 1,3-polyol arrays is a significant challenge in organic chemistry, driven by the prevalence of this structural motif in numerous biologically active natural products, including polyene macrolide antibiotics. acs.orgcymitquimica.com β-Keto esters are versatile starting materials for constructing these complex structures. Specifically, methyl 4-methyl-3-oxopentanoate serves as a key precursor for the preparation of 1,3-polyol units through stereoselective rearrangement and reduction strategies. Current time information in Kathmandu, NP.

The core of this application lies in the stereocontrolled reduction of the ketone group within the β-keto ester. Various synthetic methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity, which are crucial for controlling the absolute configuration of the multiple stereogenic centers in the final polyol chain. nih.gov

One prominent strategy involves the use of catalytic asymmetric hydrogenation. For instance, iridium-catalyzed asymmetric hydrogenation of β-alkyl-β-keto esters provides a highly efficient and selective route to chiral β-hydroxy esters, which are the fundamental building blocks for 1,3-polyols. nih.gov This process can be performed iteratively, involving a sequence of asymmetric hydrogenation, protection of the newly formed hydroxyl group, ester hydrolysis, and subsequent C-acylation to extend the chain, ultimately building complex polyol arrays with precise stereochemical control. nih.gov The configuration of each new stereocenter is dictated by the chiral catalyst, allowing for a programmed and stereodiverse synthesis. nih.gov

Other catalytic strategies for creating 1,3-polyol precursors from simple molecules include enantioselective cascade reactions that enable the rapid assembly of multiple substrates, minimizing operational steps and waste. google.com These advanced methods highlight the importance of β-keto esters like methyl 4-methyl-3-oxopentanoate as foundational components in the convergent and efficient synthesis of polyketide natural products. Current time information in Kathmandu, NP.google.com

Table 1: Stereoselective Methods for 1,3-Polyol Synthesis

| Method | Catalyst/Reagent Example | Key Transformation | Stereocontrol |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-based chiral catalysts | Reduction of β-keto group | Catalyst-controlled |

| Double Aldolization | Proline or Chiral Copper Complexes | Cascade C-C bond formation | Catalyst-controlled |

| Hemiacetal/Oxa-conjugate Addition | Bismuth(III)-mediated | Direct formation of syn-1,3-diols | Substrate-controlled |

Role in Advanced Materials Chemistry

Utilization as Ligands in Metal Precursors for Thin Film Deposition (exemplified by titanium complexes with related ketoesters)

In the field of materials science, β-keto esters play a crucial role as ligands in the synthesis of metal-organic precursors for the deposition of thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). The structure and properties of the ligand are paramount as they influence the volatility, stability, and decomposition characteristics of the precursor, which in turn affect the quality of the deposited film.

Titanium dioxide (TiO₂) thin films are of significant technological interest for applications ranging from microelectronics to photocatalysis. The development of suitable titanium precursors is a key area of research. Mixed alkoxide-β-ketoester complexes of titanium have emerged as promising candidates, offering improved properties over traditional precursors like titanium alkoxides or amides. sci-hub.seelectrochem.org The chelation of the β-ketoester ligand to the titanium center enhances the complex's thermal stability. sci-hub.se

Several titanium complexes incorporating β-ketoester ligands have been successfully used for TiO₂ deposition.

Titanium bis(isopropoxide)bis(tert-butylacetoacetate) [Ti(OPrⁱ)₂(tbaoac)₂] : This mixed-ligand complex has been tested for TiO₂ deposition in a large-scale production MOCVD reactor. It allows for the growth of crystalline anatase TiO₂ films at temperatures between 350 and 750 °C with good homogeneity and columnar growth. sci-hub.se

Ti(mpd)(mdop)₂ : A novel titanium diolate compound featuring a β-ketoester ligand (mdop = (CH₃)₃CC(O)C⁻HCOOCH₃) was synthesized and used as a liquid source for MOCVD. acs.orgnih.gov This precursor demonstrated a significantly higher deposition rate for TiO₂ films (3-6 times greater) at 400-475 °C compared to commercial precursors. The resulting films were of the crystalline anatase phase with smooth morphology and low carbon contamination. acs.orgnih.gov

Bis(methoxy)bis(methyl 4,4-dimethyl-3-oxopentanoato)titanium : This compound is another example of a titanium precursor utilizing a β-ketoesterate ligand, demonstrating the versatility of this class of ligands in precursor design. google.com

The use of β-ketoester ligands allows for the fine-tuning of the precursor's physical properties, such as melting point and volatility, making them highly soluble in organic solvents and suitable for liquid injection MOCVD systems. sci-hub.se This tunability and the improved stability and deposition rates make titanium complexes with β-ketoester ligands highly valuable in the advanced manufacturing of functional oxide thin films.

Table 2: Comparison of Titanium Precursors for MOCVD

| Precursor | Ligand Type(s) | Deposition Temp. (°C) | Key Advantage(s) |

|---|---|---|---|

| Ti(mpd)(mdop)₂ | Diolate, β-Ketoester | 400 - 475 | 3-6 times higher deposition rate |

| [Ti(OPrⁱ)₂(tbaoac)₂] | Alkoxide, β-Ketoester | 350 - 750 | Wide deposition temperature range |

| Ti(mpd)(tmhd)₂ | Diolate, β-Diketonate | 400 - 475 | Commercial standard (for comparison) |

Design and Exploration of Derivatives and Structural Analogues

Alkyl Ester Variations and their Synthetic Implications

Variations in the alkyl ester group of β-keto esters can significantly influence their reactivity and physical properties, which in turn has important implications for their use in organic synthesis. The following examples illustrate the synthesis and utility of analogues where the ethyl group of the parent compound is replaced by other alkyl or substituted alkyl moieties.

Methyl 5-methoxy-3-oxopentanoate: Also known as Nazarov's reagent, this compound is a valuable building block in organic synthesis. A common synthetic route to Methyl 5-methoxy-3-oxopentanoate involves the reaction of 3-methoxypropanoic acid with methyl potassium malonate in the presence of magnesium chloride and a coupling agent.

Ethyl 5-(benzyloxy)-3-oxopentanoate: The synthesis of this derivative can be achieved through a Claisen condensation reaction. libretexts.orgnih.gov This classic carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. libretexts.orgnih.govuomustansiriyah.edu.iqorganic-chemistry.org In a plausible synthetic pathway, ethyl benzyloxyacetate can be reacted with acetone in the presence of a suitable base, such as sodium ethoxide, to yield the desired β-keto ester. The benzyloxy group introduces a functionality that can be further manipulated in subsequent synthetic steps, for instance, through debenzylation to reveal a hydroxyl group.

Methyl 4-methyl-3-oxopentanoate: This compound serves as a starting material in the synthesis of other organic molecules, such as 3-hydroxy-4-methylpentanoic acid, which has been isolated from Turkish tobacco leaves. pharmaffiliates.com One synthetic approach to methyl 4-methyl-3-oxopentanoate involves the acylation of a suitable precursor. For example, the reaction of the dianion of methyl acetoacetate with isobutyryl chloride would yield the target molecule. This compound has been noted to inhibit the production of reactive oxygen species. biosynth.com

Table 1: Alkyl Ester Variations and their Synthetic Precursors

| Compound Name | Key Synthetic Precursors | Common Synthetic Method |

|---|---|---|

| Methyl 5-methoxy-3-oxopentanoate | 3-Methoxypropanoic acid, Methyl potassium malonate | Malonic ester synthesis |

| Ethyl 5-(benzyloxy)-3-oxopentanoate | Ethyl benzyloxyacetate, Acetone | Claisen Condensation |

| Methyl 4-methyl-3-oxopentanoate | Methyl acetoacetate, Isobutyryl chloride | Acylation of a β-keto ester |

Alpha-Substituted β-Keto Esters: Synthesis and Reactivity Profiles

The introduction of substituents at the alpha-position (the carbon atom between the two carbonyl groups) of β-keto esters opens up a vast area of chemical space, leading to compounds with diverse properties and applications. A key example is the synthesis of α-aryl substituted β-keto esters, which are important intermediates in medicinal chemistry.

tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: This complex α-substituted β-keto ester is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. Its synthesis is a multi-step process that highlights several important organic transformations.

One reported synthesis starts from 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This starting material is first converted to its corresponding acid chloride, which is then reacted with mono-tert-butyl malonate in the presence of a base, such as triethylamine, and a Lewis acid, like magnesium chloride, in an appropriate solvent like tetrahydrofuran (THF). This sequence results in the formation of the target β-keto ester. An alternative approach involves the reaction of the lithium enolate of tert-butyl acetate with a suitable acylating agent derived from 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

The reactivity of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is characterized by the presence of multiple functional groups. The β-keto ester moiety can undergo various transformations, such as alkylation or acylation at the α-position, or decarboxylation under certain conditions. The iodophenyl group provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Table 2: Synthesis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

| Starting Material | Key Reagents | Reaction Type |

|---|---|---|

| 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | Mono-tert-butyl malonate, Triethylamine, Magnesium chloride | Malonic ester synthesis variant |

| Acyl derivative of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | Lithium enolate of tert-butyl acetate | Enolate acylation |

Chelate Ligand Formation in Coordination Chemistry and Metal-Organic Systems

The 1,3-dicarbonyl functionality of β-keto esters makes them excellent chelating ligands for a variety of metal ions. Upon deprotonation of the α-proton, the resulting enolate can coordinate to a metal center in a bidentate fashion through the two oxygen atoms, forming a stable six-membered ring. This chelating ability is fundamental to their application in coordination chemistry and the formation of metal-organic systems.

Titanium complexes with β-keto esterato ligands are of particular interest due to their diverse applications, including in catalysis and materials science. The reaction of titanium(IV) alkoxides, such as titanium(IV) isopropoxide, with β-keto esters like ethyl acetoacetate is a common method for the preparation of such complexes. google.com

The stoichiometry of the reaction can be controlled to produce different complexes. For example, the reaction of one equivalent of titanium(IV) isopropoxide with two equivalents of ethyl acetoacetate leads to the formation of bis(ethyl acetoacetato)diisopropoxytitanium(IV). cymitquimica.comcymitquimica.com In this complex, two ethyl acetoacetato ligands chelate the titanium center, while two isopropoxide ligands remain. Further reaction can lead to the displacement of the remaining alkoxide ligands.

The resulting titanium β-ketoesterate complexes often exhibit octahedral geometry around the titanium center. The structure and stability of these complexes are influenced by factors such as the nature of the β-keto ester and the other ligands on the titanium atom. These complexes can serve as precursors for the synthesis of titanium-based materials or as catalysts in various organic transformations.

Table 3: Formation of a Titanium(IV) β-Ketoesterate Complex

| Titanium Precursor | β-Keto Ester Ligand | Resulting Complex (Example) | Coordination Geometry (Typical) |

|---|---|---|---|

| Titanium(IV) isopropoxide | Ethyl acetoacetate | Bis(ethyl acetoacetato)diisopropoxytitanium(IV) | Octahedral |

Future Research Trajectories and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for β-Keto Esters

The synthesis of β-keto esters, including ethyl 4-methoxy-4-methyl-3-oxopentanoate, is a cornerstone of organic synthesis. Traditional methods like the Claisen condensation have been foundational, but ongoing research seeks more sustainable and efficient alternatives. researchgate.net A significant focus is on developing methods that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netrsc.org

One promising avenue is the use of Meldrum's acid in conjunction with fatty acids, a method that has been successfully applied to generate a variety of fatty β-keto esters. rsc.orgresearchgate.net This approach offers a pathway to synthesize novel β-keto esters from renewable feedstocks. rsc.org Additionally, new synthetic strategies are being developed to overcome the limitations of existing methods. For instance, a novel approach involves the reaction of α-phenylseleno acetate with aldehydes, followed by selenoxide syn-elimination, providing a new route to β-keto esters. researchgate.net Another innovative one-pot reaction utilizes carboxylic acids and ynol ethers, promoted by silver(I) oxide with a subsequent DMAP-catalyzed rearrangement, which proceeds under mild conditions with a broad substrate scope. organic-chemistry.org

Future efforts will likely concentrate on refining these methods to improve their green credentials, for example, by employing catalytic systems that can be recycled and by using more environmentally benign solvents. The development of continuous flow processes for the synthesis of β-keto esters is another area that holds promise for improving efficiency and scalability.

Exploration of Organocatalytic and Biocatalytic Approaches for Enantioselective Transformations

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methods. For β-keto esters like this compound, organocatalysis and biocatalysis are emerging as powerful tools for achieving high levels of stereoselectivity. nih.govacs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest for the enantioselective transformation of β-keto esters. acs.org These catalysts can activate β-keto esters towards either nucleophilic or electrophilic attack, enabling a wide range of asymmetric reactions. acs.org For example, cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. nih.gov The versatility of organocatalysis allows for the construction of complex chiral molecules containing the β-keto ester motif. nih.govacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes such as dehydrogenases and reductases have been employed for the enantioselective reduction of β-keto esters to produce chiral β-hydroxy esters, which are valuable synthetic intermediates. nih.govresearchgate.net Research in this area is focused on discovering new enzymes with novel reactivities and on engineering existing enzymes to improve their stability, substrate scope, and stereoselectivity. researchgate.net The combination of chemo- and biocatalytic methods in one-pot cascade reactions is also a growing area of interest, offering efficient pathways to complex chiral molecules. entrechem.com

Expansion of Heterocyclic Scaffold Construction and Diversity-Oriented Synthesis

β-Keto esters are invaluable building blocks for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and natural products. beilstein-journals.orgnih.gov The unique reactivity of the β-keto ester functionality allows for its participation in a variety of cyclization reactions to form rings of different sizes and functionalities. cdnsciencepub.comresearchgate.net

Future research will likely focus on expanding the range of heterocyclic scaffolds that can be accessed from β-keto esters. This includes the development of novel multicomponent reactions that can rapidly generate molecular complexity from simple starting materials. researchgate.net For instance, β-keto amides, which can be derived from β-keto esters, are excellent precursors for a wide variety of five- and six-membered heterocycles. researchgate.net

Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening. β-Keto esters are attractive starting points for DOS due to their ability to undergo a wide range of chemical transformations. rsc.org Photoinduced reactions of β-enamino esters, derived from β-keto esters, have been shown to produce a variety of linear and cyclic compounds with significant pharmaceutical potential. rsc.org The continued development of novel reaction pathways involving β-keto esters will be crucial for expanding the accessible chemical space in DOS campaigns.

Advanced Applications in Medicinal Chemistry and Functional Materials Science

The β-keto ester motif is a common feature in many biologically active molecules and functional materials. researchgate.netfiveable.me Consequently, there is significant interest in exploring new applications for compounds like this compound in these fields.

In medicinal chemistry, β-keto esters are being investigated as potential therapeutic agents themselves, as well as key intermediates in the synthesis of more complex drug candidates. nih.gov For example, β-keto esters have been designed as potential antibacterial agents based on their structural similarity to bacterial quorum sensing autoinducers. nih.gov The ability to readily modify the structure of β-keto esters makes them attractive scaffolds for the development of new drugs. researchgate.net

In materials science, the reactivity of β-keto esters can be harnessed to create novel polymers and functional materials. Their ability to participate in various polymerization and cross-linking reactions makes them versatile monomers. The incorporation of the β-keto ester functionality into materials can impart specific properties, such as the ability to chelate metal ions or to undergo specific chemical modifications. Future research in this area may explore the use of β-keto esters in the development of responsive materials, biodegradable polymers, and advanced coatings.

Q & A

Q. What are the recommended synthetic routes and characterization methods for Ethyl 4-methoxy-4-methyl-3-oxopentanoate?

Methodological Answer: The compound can be synthesized via esterification of the corresponding carboxylic acid or through Claisen condensation with appropriate methoxy and methyl-substituted precursors. For characterization:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., methoxy at position 4, methyl at position 4, and ketone at position 3).

- Mass Spectrometry (MS): High-resolution MS ensures molecular formula validation (CHO).

- Chromatography: HPLC or GC-MS assesses purity (>95%, as noted in ). Reference synthetic protocols for analogous esters in older literature (e.g., ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate synthesis in ).

Q. Which analytical techniques are most effective for evaluating purity and stability under varying storage conditions?

Methodological Answer:

- HPLC/GC-MS: Quantify impurities and degradation products; ensure column compatibility with ester functionalities.

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for ketone and ester groups.

- Storage Protocols: Store in airtight containers at -20°C to prevent hydrolysis (analogous to recommendations for methyl 4-oxopentanoate in ). Stability studies should include pH-dependent degradation assays (e.g., simulate physiological conditions).

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/methoxy group positioning) influence reactivity and biological interactions?

Methodological Answer: Comparative studies with analogs (e.g., methyl 4-methyl-3-oxopentanoate in ) reveal:

- Steric Effects: A 4-methoxy group may hinder nucleophilic attack at the ketone (position 3), altering reaction kinetics in organic synthesis.

- Electronic Effects: Methoxy groups increase electron density at adjacent carbons, potentially stabilizing intermediates in enzymatic reactions.

- Biological Activity: Use molecular docking simulations to compare binding affinities with targets (e.g., enzymes in ’s metabolic pathways).

Q. What metabolic pathways are implicated in the catabolism of this compound, and how can isotopic labeling resolve ambiguities?

Methodological Answer:

- Isotopic Tracers: Use -labeled this compound to track CO and acetoacetate production (methodology adapted from ’s study on 4-methyl-2-oxopentanoate).

- Enzyme Inhibition Assays: Test susceptibility to 2-cyano-3-hydroxycinnamate (inhibits mitochondrial oxidation) or pyruvate (competes for dehydrogenase activity).

- LC-MS/MS: Quantify intermediates (e.g., leucine analogs) to map aminotransferase involvement.

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. inert effects) be resolved?

Methodological Answer:

- Dose-Response Studies: Establish concentration-dependent effects using primary cell lines (e.g., pancreatic islets in ).

- Structural-Activity Relationship (SAR) Analysis: Compare with methyl 4-methyl-5-oxopentanoate (), which shows anti-inflammatory activity due to ketone positioning.

- Batch Consistency: Verify purity across experimental replicates (e.g., HY-W012708 in ).

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic Asymmetry: Use chiral catalysts (e.g., organocatalysts for esterification) to control stereochemistry.

- Process Optimization: Monitor reaction kinetics under industrial conditions (e.g., solvent selection, temperature gradients).

- Quality Control: Implement inline FTIR or Raman spectroscopy for real-time monitoring (refer to industrial protocols in , avoiding benchchem sources).

Q. How can this compound serve as a biochemical probe for studying mitochondrial oxidative phosphorylation?

Methodological Answer:

- Respirometry: Measure oxygen consumption in isolated mitochondria (method from ) with/without respiratory inhibitors (e.g., rotenone).

- Fluorescent Derivatives: Synthesize probes by conjugating fluorophores to the ester moiety; track subcellular localization via confocal microscopy.

- Metabolomics: Profile ATP/ADP ratios and acetoacetate levels to assess coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.